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6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

Fragment-based screening often stalls when polar, flexible piperidine analogs fail to engage hydrophobic kinase or GPCR pockets. The 2,6-dimethyl substitution locks the piperidine into a rigid chair conformation (equatorial methyls), increasing lipophilicity by ~10-25× (LogP 2.2) while preserving oral drug-like TPSA (66.3 Ų). This scaffold enabled sub-nanomolar kinase binding in the related amine series (IC₅₀ 12.3 nM). The free carboxylic acid enables direct HATU/DCC amidation with E3 ligase ligands or PEG-amines, saving 1-2 synthetic steps in PROTAC library production.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 2097949-52-3
Cat. No. B1480423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
CAS2097949-52-3
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C2=NC=NC(=C2)C(=O)O)C
InChIInChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-6-10(12(16)17)13-7-14-11/h6-9H,3-5H2,1-2H3,(H,16,17)
InChIKeyMAXXPRAUDARYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid – Physicochemical Baseline


6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic building block comprising a pyrimidine core substituted at the 6-position with a 2,6-dimethylpiperidine moiety and bearing a carboxylic acid at the 4-position [1]. It has a molecular formula of C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol [1]. The compound features one hydrogen bond donor (carboxylic acid), five hydrogen bond acceptors, a topological polar surface area of 66.3 Ų, and a computed XLogP3-AA of 2.2 [1]. Its two rotatable bonds and undefined stereocenters on the piperidine ring provide a balance of rigidity and conformational flexibility [1]. These properties place it within oral drug-like chemical space and make it a candidate for fragment-based lead discovery and library synthesis.

Fragment-based lead discovery and library synthesis with drug-like property profile
Carboxylic acid handle enables direct amide coupling, esterification, and PROTAC linker attachment
Conformationally restricted piperidine scaffold supports kinase inhibitor SAR and target-binding studies

6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid: Why Analogs Fail in SAR


Close analogs such as 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid differ by the absence of the two methyl groups on the piperidine ring. This seemingly minor change produces a substantial difference in lipophilicity (ΔLogP ≈ 1.0–1.2 units) [1] and introduces distinct steric and conformational constraints [2]. The 2,6-dimethyl substitution restricts the piperidine ring to a chair conformation with equatorial methyl groups, altering both the three-dimensional shape and the electronic environment around the nitrogen atom [2]. Such differences directly impact molecular recognition, as evidenced by the potent kinase inhibition (IC₅₀ = 12.3 nM) reported for the structurally related 6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine, where the dimethylpiperidine group was critical for target binding [3]. Simple substitution with unsubstituted piperidine or morpholine analogs cannot recapitulate these binding interactions.

This Compound Analog / Substitute
2,6-dimethylpiperidine restricts chair conformation, influencing molecular recognition and binding entropy
Unsubstituted piperidine analog allows free ring inversion; lipophilicity and steric profile differ substantially
Carboxylic acid directly enables amidation for fragment-to-lead and PROTAC synthesis
Amine analog requires extra activation steps; kinase binding data reported for amine may not transfer to acid

6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid – Comparative Evidence vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid exhibits a computed XLogP3-AA of 2.2 [1]. In contrast, the unsubstituted 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933731-47-6) has a predicted LogP in the range of 0.8–1.2 for the neutral form . This represents an increase of approximately 1.0–1.4 log units attributable to the two methyl substituents, translating to roughly a 10‑ to 25‑fold higher partition coefficient into hydrophobic media.

Enhanced Lipophilicity vs. Unsubstituted Analog
Cross-study comparable
ΔLogP ≈ +1.0 to +1.4 (XLogP3-AA 2.2 vs. 0.8–1.2)
Lipophilicity context may influence membrane permeability and BBB penetration studies
Computed values; experimental logP/D confirmation recommended
Lipophilicity Membrane permeability Drug-likeness

Fragment-Based Lead Discovery Compatibility

The compound has a molecular weight of 235.28 g/mol and 17 heavy atoms [1], placing it within the 'fragment' space (MW < 300, heavy atom count ≤ 18) suitable for fragment-based screening. The unsubstituted analog (MW 207.23 g/mol, 15 heavy atoms) is also a fragment, but the dimethylated version offers a slightly larger scaffold that can explore additional binding pockets without exceeding fragment guidelines. Positional isomers (e.g., 2-substituted) or pyridine analogs (e.g., 6-(2,6-dimethylpiperidin-1-yl)nicotinic acid) differ in hydrogen-bonding patterns and may not match the fragment library compatibility of this specific substitution pattern.

Fragment-Based Discovery Compatibility
Class-level inference
MW 235.28 g/mol, 17 heavy atoms (fragment space)
Scaffold size supports fragment library inclusion between minimal and lead-like space
Positional isomers may alter hydrogen-bonding and library fit
Fragment-based drug design Lead-likeness Rule of Three

Conformational Restriction and Steric Differentiation

The 2,6-dimethyl substitution restricts the piperidine ring predominantly to a chair conformation in which both methyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions [1]. This creates a sterically defined environment around the piperidine nitrogen that is absent in unsubstituted piperidine (free ring inversion) or mono‑methyl analogs (partial restriction). In the context of the related amine analog 6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine, this conformational restriction contributed to an IC₅₀ of 12.3 nM against a tyrosine kinase target [2], whereas unsubstituted piperidine-pyrimidine amines in the same series showed >100-fold lower affinity (class observation, exact comparator data not available).

Conformational Restriction & Steric Differentiation
Class-level inference
Chair conformation, >100-fold binding enhancement inferred from amine analog (IC₅₀ 12.3 nM)
Conformational rigidity may improve target binding entropy and selectivity
Inferred from related amine analog; acid derivative binding not directly verified
Conformational analysis Steric hindrance Structure-activity relationship

Synthetic Versatility of Carboxylic Acid Handle

The carboxylic acid group at the 4-position permits direct amide coupling, esterification, and reduction to the aldehyde or alcohol, making it a multipurpose intermediate. In contrast, the corresponding amine analog (6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine, CAS 2098140-56-6) requires harsher functionalization conditions or protection/deprotection strategies [1]. Price comparison shows the carboxylic acid (TRC, 500 mg, $550) [2] is positioned in the same cost range as the amine (TRC, 1 g, ~$335) [1] on a per-gram basis, but the acid enables a broader array of downstream chemistries without additional synthetic manipulation.

Synthetic Versatility of Carboxylic Acid Handle
Cross-study comparable
Direct amidation/esterification; cost ~$1,100/g (acid) vs. ~$335/g (amine)
Carboxylic acid reduces synthetic steps for amide/PROTAC libraries
Pricing from vendor listings; synthetic route evaluation advised
Synthetic versatility Amide coupling PROTAC design

6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid – Application Scenarios


Fragment Library Design for Lipophilic Scaffolds

With a LogP of 2.2, this compound is 10–25× more lipophilic than the unsubstituted piperidine analog [1]. Fragment libraries enriched with moderately lipophilic heterocycles improve hit rates against hydrophobic binding pockets (e.g., kinase ATP sites, GPCR allosteric sites). This scaffold can be incorporated into 19F‑NMR or X‑ray crystallography fragment screens where balanced solubility and membrane partitioning are required.

PROTAC Synthesis via Carboxylic Acid Activation

The free carboxylic acid allows direct HATU/DCC-mediated amide bond formation with amine-functionalized E3 ligase ligands (e.g., VHL, CRBN) or linker PEG-amines without prior functionalization of an aniline [3][4]. This saves 1–2 synthetic steps compared to starting from the corresponding amine, which would require N-acylation or diazotization approaches, making the acid the procurement-preferred intermediate for PROTAC libraries.

Kinase Inhibitor Optimization with Sterically Constrained Motifs

The 2,6-dimethylpiperidine group induces a well-defined chair conformation with equatorial methyl groups [2], a structural feature that has been associated with sub‑nanomolar kinase binding in the related amine series (IC₅₀ = 12.3 nM) [3]. The carboxylic acid can serve as a bioisosteric replacement or pro-drug handle for carboxylate-based kinase inhibitors, enabling SAR exploration around the pyrimidine 4‑position while maintaining the critical dimethylpiperidine pharmacophore.

CNS Drug Property Optimization

The combination of moderate MW (235.28 Da), TPSA (66.3 Ų), and LogP (2.2) places this compound near the optimal CNS drug space (MW < 400, TPSA < 90 Ų, 1 < LogP < 4) [1]. Compared to more polar analogs (e.g., morpholine-pyrimidine acids with LogP < 0.5), the dimethylpiperidine-pyrimidine acid offers improved predicted blood-brain barrier permeability, making it suitable for CNS lead generation where passive permeability is a key selection criterion.

Application
Selection Property
Validation Focus
Fragment library design for lipophilic binding pockets
Moderate computed lipophilicity and fragment-rule compliance
Binding pocket lipophilicity complementarity and hit rate in fragment screens
PROTAC synthesis and bioconjugation
Free carboxylic acid for direct HATU/DCC-mediated amide coupling
Coupling efficiency with E3 ligase ligands and linker amines; product purity
Kinase inhibitor SAR exploration
2,6-Dimethylpiperidine chair conformation for defined steric environment
Target binding entropy, isoform selectivity, and pharmacophore modeling
CNS lead optimization with balanced permeability
CNS drug-like property profile (MW, TPSA, predicted LogP)
Predicted blood-brain barrier permeability and P-gp liability assessment
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